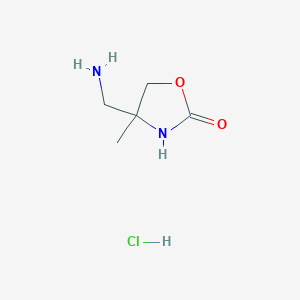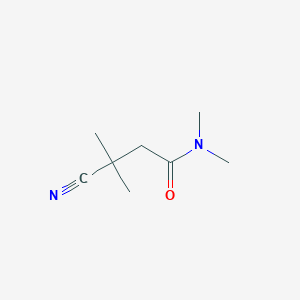
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMMO-HCl, is a synthetic compound with various applications in laboratory experiments, scientific research, and industrial processes. It is an organic compound belonging to the oxazolidinone class of molecules, which are characterized by their five-membered ring structure. AMMO-HCl has been used in a wide range of research applications, such as protein synthesis, enzyme catalysis, and drug development. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazolidinones
Oxazolidinones are a class of compounds widely utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. For instance, the synthesis of isomeric 2-oxazolidinones from different starting materials showcases the versatility of oxazolidinones in organic synthesis, providing pathways to novel heterocyclic compounds (Madesclaire et al., 2007). Similarly, studies on weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in oxazolidine derivatives highlight the structural diversity and potential for molecular interactions in this class of compounds (Nogueira et al., 2015).
Chemical Reactions and Transformations
Research on the aminomethylation of oxazolidinones has led to the discovery of new reaction pathways and intermediates. For example, the N-aminomethylation of bis(chloromethyl) and bis(acetoxymethyl) oxazolidin-2-ones has been explored, revealing mechanisms for intramolecular ring closure and the formation of novel chloromethyl oxazolium chlorides (Korepin et al., 2015). Additionally, the electrogenerated chiral oxazolidinones serve as diastereoselective amidoalkylation reagents, demonstrating the application of electrochemical methods in the synthesis of β-amino alcohol precursors (Schierle-Arndt et al., 2001).
Catalysis and Green Chemistry
The efficient and eco-friendly synthesis of oxazolidinones underlines the importance of sustainable chemistry practices. Studies on the catalyst-free chemical fixation of CO2 into 2-oxazolidinones under supercritical conditions demonstrate the potential for reducing environmental impact while synthesizing valuable chemical intermediates (Xu et al., 2011).
Medicinal Chemistry Applications
Oxazolidinone derivatives have been explored for their antimicrobial properties, exemplified by the in vitro activities of novel oxazolidinone antibacterial agents. These studies contribute to the development of new therapeutics, addressing resistance issues in current antimicrobial treatments (Zurenko et al., 1996).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-9-4(8)7-5;/h2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYWLIHDNTXEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
amine](/img/structure/B1485187.png)

amine](/img/structure/B1485190.png)

![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)



